molecular formula C10H14ClNO2 B6221085 3-(3-methoxyphenyl)azetidin-3-ol hydrochloride CAS No. 2758006-17-4

3-(3-methoxyphenyl)azetidin-3-ol hydrochloride

Cat. No. B6221085
CAS RN: 2758006-17-4
M. Wt: 215.7
InChI Key:
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Description

3-(3-methoxyphenyl)azetidin-3-ol hydrochloride, also known as MPAH, is a synthetic compound that has been used in various scientific research applications. It is a derivative of the azetidine family and is a white crystalline powder. It has a molecular weight of 248.75 g/mol and a melting point of 95-97°C. MPAH is soluble in water and is also soluble in most organic solvents.

Mechanism of Action

3-(3-methoxyphenyl)azetidin-3-ol hydrochloride acts as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme and prevents the breakdown of acetylcholine, thus increasing the levels of acetylcholine in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-methoxyphenyl)azetidin-3-ol hydrochloride are largely dependent on the level of acetylcholine in the body. When acetylcholine levels are increased, the body is able to function more efficiently. This can lead to increased alertness, improved cognitive function, and increased muscle strength. Additionally, increased acetylcholine levels can also lead to increased memory formation and recall.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-methoxyphenyl)azetidin-3-ol hydrochloride in laboratory experiments is that it is a relatively easy compound to synthesize and use in experiments. Additionally, it is also a relatively stable compound and is not easily degraded. However, one limitation of using 3-(3-methoxyphenyl)azetidin-3-ol hydrochloride in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

For the use of 3-(3-methoxyphenyl)azetidin-3-ol hydrochloride in scientific research include further investigation into its role as an inhibitor of acetylcholinesterase. Additionally, further research could be done to explore the potential therapeutic applications of 3-(3-methoxyphenyl)azetidin-3-ol hydrochloride, as it has been shown to increase acetylcholine levels in the body. Furthermore, further research could also be done to explore the potential of 3-(3-methoxyphenyl)azetidin-3-ol hydrochloride as an enzyme substrate, as it has been used as a substrate for choline oxidase. Finally, further research could also be done to explore the potential of 3-(3-methoxyphenyl)azetidin-3-ol hydrochloride as a model compound for studying the catalytic activity of peroxidases.

Synthesis Methods

3-(3-methoxyphenyl)azetidin-3-ol hydrochloride can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of 3-methoxybenzaldehyde with ammonium chloride and sodium azide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is then quenched with hydrochloric acid and the resulting product is then purified by recrystallization.

Scientific Research Applications

3-(3-methoxyphenyl)azetidin-3-ol hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme choline oxidase, which is involved in the metabolism of choline. It has also been used as a model compound for studying the catalytic activity of peroxidases. Additionally, it has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methoxyphenyl)azetidin-3-ol hydrochloride involves the reaction of 3-methoxybenzaldehyde with ethylmagnesium bromide, followed by reaction with chloroacetyl chloride to form 3-(3-methoxyphenyl)azetidin-3-one. The azetidinone is then reduced with sodium borohydride to form 3-(3-methoxyphenyl)azetidin-3-ol, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethylmagnesium bromide", "chloroacetyl chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-methoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol intermediate.", "Step 2: Reaction of the alcohol intermediate with chloroacetyl chloride to form 3-(3-methoxyphenyl)azetidin-3-one.", "Step 3: Reduction of the azetidinone with sodium borohydride to form 3-(3-methoxyphenyl)azetidin-3-ol.", "Step 4: Reaction of 3-(3-methoxyphenyl)azetidin-3-ol with hydrochloric acid to form the hydrochloride salt." ] }

CAS RN

2758006-17-4

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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